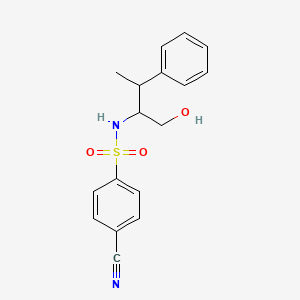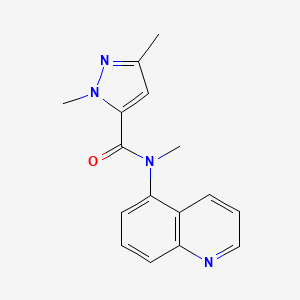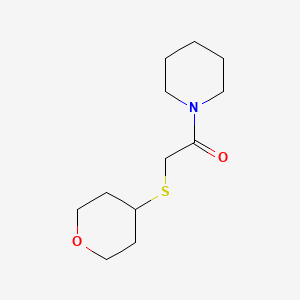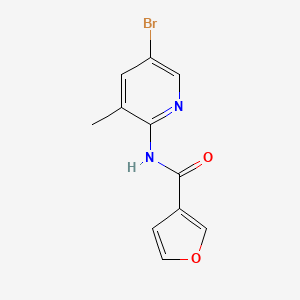![molecular formula C12H14BrN3 B7631005 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as BIM, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins, which are involved in the regulation of apoptosis (programmed cell death). The inhibition of BCL-2 family proteins has been shown to induce apoptosis in cancer cells, making BIM a promising candidate for cancer therapy.
Wirkmechanismus
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline binds to the BH3-binding groove of BCL-2 family proteins, displacing pro-apoptotic proteins and promoting the activation of caspases, which are enzymes that initiate the apoptotic process. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a high affinity for BCL-2, BCL-XL, and MCL-1, which are all anti-apoptotic proteins that are commonly overexpressed in cancer cells. By inhibiting these proteins, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can sensitize cancer cells to apoptosis and induce cell death.
Biochemical and Physiological Effects:
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition to its anti-tumor effects, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a relatively short half-life in the body, which limits its potential for off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the role of BCL-2 family proteins in cancer. Its specificity for BCL-2 family proteins makes it a more targeted approach than traditional chemotherapy, which can have off-target effects. However, its short half-life and potential toxicity limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One area of interest is the development of more potent and selective BCL-2 family inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline treatment, allowing for more personalized cancer therapy. Finally, there is interest in exploring the use of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline in combination with other anti-cancer agents to improve efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline involves several steps, starting with the reaction of 2-bromo-5-nitroaniline with methylamine to form 2-bromo-5-methylaminoaniline. This intermediate is then reacted with 1-methylimidazole and formaldehyde to form 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline induces apoptosis in cancer cells by binding to BCL-2 family proteins and disrupting their anti-apoptotic function. In vivo studies have demonstrated that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can inhibit tumor growth and improve survival in animal models of cancer.
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-4-10(13)11(7-9)15-8-12-14-5-6-16(12)2/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRFFTMZJYKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NCC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)





![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)